molecular formula C13H17BrO2 B13517206 5-(4-Bromophenyl)-3,3-dimethylpentanoic acid

5-(4-Bromophenyl)-3,3-dimethylpentanoic acid

Cat. No.: B13517206
M. Wt: 285.18 g/mol
InChI Key: QRFBVGOZKGNSMS-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-3,3-dimethylpentanoic acid is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a pentanoic acid chain with two methyl groups at the third carbon. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-3,3-dimethylpentanoic acid typically involves the bromination of a precursor compound. One common method is the electrophilic aromatic substitution of a phenylacetic acid derivative with bromine and mercuric oxide . Another approach involves the condensation of 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the resulting nitrile with sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods mentioned above, with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-3,3-dimethylpentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution can produce various functionalized derivatives .

Scientific Research Applications

5-(4-Bromophenyl)-3,3-dimethylpentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(4-Bromophenyl)-3,3-dimethylpentanoic acid exerts its effects involves interactions with specific molecular targets. For example, the bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or enzymes. The phenyl ring and pentanoic acid chain contribute to the compound’s overall hydrophobicity and steric properties, affecting its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Bromophenyl)-3,3-dimethylpentanoic acid is unique due to its specific combination of a bromophenyl group and a dimethylpentanoic acid chain. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C13H17BrO2

Molecular Weight

285.18 g/mol

IUPAC Name

5-(4-bromophenyl)-3,3-dimethylpentanoic acid

InChI

InChI=1S/C13H17BrO2/c1-13(2,9-12(15)16)8-7-10-3-5-11(14)6-4-10/h3-6H,7-9H2,1-2H3,(H,15,16)

InChI Key

QRFBVGOZKGNSMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC1=CC=C(C=C1)Br)CC(=O)O

Origin of Product

United States

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